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Introduction

The human hemoglobin subunit beta (HBB) gene, located on chromosome 11, provides the
genetic code for the beta-globin chain, a critical component of adult hemoglobin (HbA).[1][2][3]
Mutations in the HBB gene can lead to a group of inherited blood disorders known as
hemoglobinopathies, the most common being -thalassemia and sickle cell disease.[4][5]
These conditions are characterized by reduced or absent production of beta-globin chains,
resulting in clinical manifestations ranging from mild anemia to severe, transfusion-dependent
anemia.[2][6]

The specific point mutation, HBB: ¢c.119A > G, results in an amino acid change from glutamine
to arginine at codon 39 (p.GIn40Arg), a variant known as Hb Tianshui.[7] Accurate and reliable
detection of this and other HBB mutations is essential for diagnosis, genetic counseling, carrier
screening, and informing therapeutic strategies in drug development.

This application note provides detailed protocols for the detection of the HBB: c.119A > G
mutation using two primary molecular techniques: Sanger Sequencing and Targeted Next-
Generation Sequencing (NGS).

Methodology Comparison

Both Sanger sequencing and NGS are powerful tools for mutation detection. Sanger
sequencing is considered the "gold standard” for validating specific single nucleotide variants
(SNVs) due to its high accuracy for a single target.[8][9] In contrast, NGS offers a high-
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throughput approach, enabling the simultaneous analysis of multiple genes or the entire HBB
gene, which is advantageous for comprehensive screening or when multiple mutations are
suspected.[10][11][12]

Table 1: Comparison of Sanger Sequencing and NGS for
HBB c.119A > G Detection

Targeted Next-Generation

Feature Sanger Sequencing .
Sequencing (NGS)
] ] o Massively parallel sequencing
o Dideoxy chain termination of a o
Principle of millions of DNA fragments.

single DNA fragment.[13] [10]

] Very High (Can detect low-
High (99%+ accuracy for true-

Analytical Sensitivity i )
variant detection).[9][14]

frequency variants down to
1%).[10][13]

~15-20% for heterozygous )
As low as 1% variant allele

Detection Limit variants in a mixed sample.[8]

frequency.[13
[13] quency.[13]
Low (one fragment per High (hundreds to thousands
Throughput )
reaction).[13] of genes/samples per run).[10]
_ _ More cost-effective for large
Cost-effective for single targets ]
Cost gene panels or high sample

or few samples.[9]

volumes.[10]

Discovery Power

Limited to the targeted

amplicon.

High; can identify novel or
unexpected variants across
the entire gene.[10][13]

Application

Gold-standard validation of
known mutations, single-gene

testing.[8]

Comprehensive screening,
discovery of novel mutations,
analysis of complex cases.[11]
[12]

Experimental Protocols
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Protocol 1: Sanger Sequencing for HBB c.119A > G
Validation

This protocol outlines the targeted amplification and sequencing of the HBB gene region
encompassing the ¢.119A > G mutation, which is located in exon 1.

3.1. Genomic DNA Extraction

o Extract high-quality genomic DNA (gDNA) from peripheral blood leukocytes using a
commercial DNA extraction kit (e.g., QlAamp DNA Blood Mini Kit).

o Assess DNA concentration and purity (A260/A280 ratio of ~1.8) using a spectrophotometer
(e.g., NanoDrop).

o Dilute gDNA to a working concentration of 10-20 ng/uL.
3.2. PCR Amplification of HBB Exon 1
» Prepare a PCR master mix to amplify the region of HBB containing the target mutation.

Table 2: Primer Sequences for HBB Exon 1 Amplification

Primer Name Sequence (5' to 3') Target Region Amplicon Size
GGCAGAGCCATCT

HBB_Ex1_F HBB Exon 1 ~240 bp
ATTGCTTAC

| HBB_Ex1_R | GAGGAGAGTCCAGTGATAGAT | HBB Exon 1 | ~240 bp |

Note: These primers are designed to flank the ¢.119 position within HBB exon 1. Primer
sequences should always be validated in silico before ordering.

Table 3: PCR Reaction Components
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Component Volume (pL) Final Concentration

2x PCR Master Mix (with

Taq) 12.5 1x
Forward Primer (10 uM) 1.0 0.4 uM
Reverse Primer (10 uM) 1.0 0.4 uM
Genomic DNA (10-20 ng/uL) 2.0 20-40 ng
Nuclease-Free Water 8.5

| Total Volume | 25.0 | |
3.3. Thermocycling Conditions

» Use the following conditions, which may be optimized based on the specific polymerase and
instrument used.[15][16]

o Initial Denaturation: 95°C for 10 minutes
o 35 Cycles:
» Denaturation: 95°C for 30 seconds
= Annealing: 58°C for 40 seconds
= Extension: 72°C for 40 seconds
o Final Extension: 72°C for 5 minutes
o Hold: 4°C
» Verify the PCR product size by running 5 pL of the reaction on a 1.5% agarose gel.
3.4. PCR Product Purification

» Purify the remaining PCR product to remove unincorporated dNTPs and primers using either
an enzymatic method (e.g., ExXoSAP-IT) or a column-based purification kit (e.g., QIAquick
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PCR Purification Kit), following the manufacturer's instructions.[16]
3.5. Cycle Sequencing
o Perform cycle sequencing using the BigDye™ Terminator v3.1 Cycle Sequencing Kit.
o Prepare separate reactions for the forward and reverse primers.

Table 4: Cycle Sequencing Reaction Components

Component Volume (pL)

BigDye™ Terminator v3.1 Ready Reaction

Mix

5x Sequencing Buffer 2.0
Primer (Forward or Reverse, 3.2 uM) 1.0
Purified PCR Product 2.0
Nuclease-Free Water 3.0

| Total Volume | 10.0 |
3.6. Sequencing and Data Analysis
 Purify the cycle sequencing products (e.g., via ethanol/EDTA precipitation).

» Resuspend the products in Hi-Di™ Formamide and perform capillary electrophoresis on a
genetic analyzer (e.g., Applied Biosystems 3500).

e Analyze the resulting electropherograms using sequencing analysis software (e.g.,
Chromas). Align the sequence to the HBB reference sequence (NCBI NG_000007.3) to
identify the A>G substitution at position ¢.119.

Protocol 2: Targeted Next-Generation Sequencing (NGS)
of the HBB Gene
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This protocol provides a high-level workflow for using a targeted NGS panel to screen the
entire HBB gene.

2.1. Library Preparation
¢ Quantify gDNA accurately using a fluorometric method (e.g., Qubit).

o Prepare sequencing libraries using a commercial targeted NGS kit (e.g., Devyser
Thalassemia NGS assay, lllumina TruSeq Custom Amplicon).[17] This typically involves:

o Multiplex PCR: A single-tube PCR reaction to amplify all coding exons and flanking intronic
regions of the HBB gene.[4][17]

o Indexing PCR: A second PCR step to add unigue indexes and sequencing adapters to
each sample's amplicons.

2.2. Library QC and Pooling

» Validate the size distribution of the final libraries using an automated electrophoresis system
(e.g., Agilent Bioanalyzer).

e Quantify the libraries and normalize them to the same concentration.
» Pool the indexed libraries into a single tube for sequencing.
2.3. Sequencing

e Sequence the pooled library on a suitable NGS platform (e.g., lllumina MiSeq) according to
the manufacturer's instructions.[17]

2.4. Bioinformatic Analysis
o Data QC: Assess the quality of raw sequencing reads (FASTQ files).

o Alignment: Align reads to the human reference genome (e.g., hg19/GRCh37) to map them to
the HBB gene locus.
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e Variant Calling: Use a variant caller (e.g., GATK) to identify single nucleotide variants (SNVs)
and small insertions/deletions (indels) compared to the reference sequence.

e Annotation: Annotate the identified variants to determine their location (e.g., exon, intron),
type (e.g., missense, nonsense), and known clinical significance by cross-referencing
databases like ClinVar and dbSNP.

 Filtering & Reporting: Filter for high-quality variants within the HBB gene and report the
presence or absence of the c.119A > G mutation.

Visualizations
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Caption: Sanger sequencing workflow for HBB: ¢.119A > G detection.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1178653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

4 Library Preparation R

Genomic DNA Input
(10-50 ng)

Multiplex PCR
(Target Enrichment)

Indexing PCR

(Add Barcodes)

Library QC
& Normalization

Library Pooling

Sequgncing

Massively Parallel
Sequencing (e.g., MiSeq)

~

/Bioinforma ic Analysis

FASTQ Generation
& QC

Alignment to
Reference Genome

Variant Calling
(VCF Generation)

Variant Annotation

& Reporting

Click to download full resolution via product page

Caption: Targeted NGS workflow for comprehensive HBB gene analysis.
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Caption: Logical flow from HBB gene mutation to protein variant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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